molecular formula C25H33N3O2S B14925148 4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide

4-(butan-2-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B14925148
M. Wt: 439.6 g/mol
InChI Key: CNXZSOBCIWHOMY-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound.

Preparation Methods

The synthesis of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can be achieved through a multi-step synthetic route. The process typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the pyrazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE include other sulfonamide derivatives and pyrazole-containing compounds. Some examples are:

The uniqueness of 4-(SEC-BUTYL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C25H33N3O2S

Molecular Weight

439.6 g/mol

IUPAC Name

4-butan-2-yl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C25H33N3O2S/c1-5-20(3)23-12-14-25(15-13-23)31(29,30)27(17-16-22-10-8-7-9-11-22)19-24-18-26-28(6-2)21(24)4/h7-15,18,20H,5-6,16-17,19H2,1-4H3

InChI Key

CNXZSOBCIWHOMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=C(N(N=C3)CC)C

Origin of Product

United States

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